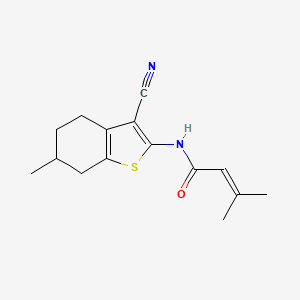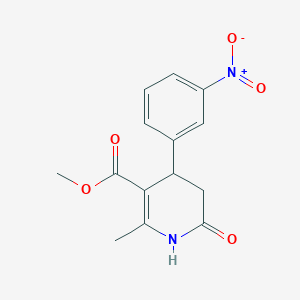
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. NS-398 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases.
作用機序
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide selectively inhibits COX-2, which is overexpressed in many types of cancer cells and is involved in the production of prostaglandins that promote tumor growth. By inhibiting COX-2, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide reduces the production of prostaglandins and thus inhibits tumor growth. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide also has anti-inflammatory effects by reducing the production of prostaglandins that cause inflammation and pain.
Biochemical and Physiological Effects:
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation and pain in animal models of arthritis. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide has also been found to have cardioprotective effects by reducing the production of prostaglandins that cause cardiovascular diseases.
実験室実験の利点と制限
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide has several advantages for lab experiments. It is a selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in various diseases. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide is also relatively stable and can be easily synthesized in large quantities. However, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide has some limitations for lab experiments. It is not a specific inhibitor of COX-2 and can also inhibit other enzymes such as COX-1 and lipoxygenase. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide can also have off-target effects that may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide. One area of research is to develop more selective COX-2 inhibitors that do not have off-target effects. Another area of research is to investigate the potential therapeutic applications of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide in other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, more studies are needed to understand the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide.
合成法
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide can be synthesized through a multi-step process involving the condensation of 2-butenamide with 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid followed by the introduction of a methyl group to the resulting compound.
科学的研究の応用
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases. It has been shown to inhibit the growth of various cancer cell lines and to induce apoptosis (programmed cell death) in cancer cells. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide has also been found to have anti-inflammatory effects and to reduce pain in animal models of arthritis.
特性
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-9(2)6-14(18)17-15-12(8-16)11-5-4-10(3)7-13(11)19-15/h6,10H,4-5,7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRFLMYPGRECPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-methyl-2-butenamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[ethyl(methyl)amino]nicotinamide](/img/structure/B4928250.png)
![N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide](/img/structure/B4928261.png)

![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4928269.png)
![ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4928276.png)
![ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate](/img/structure/B4928277.png)
![2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B4928279.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4928285.png)
![2-({[(2-methoxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4928292.png)
![2-bromo-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4928295.png)
![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4928300.png)

![ethyl [2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4928321.png)